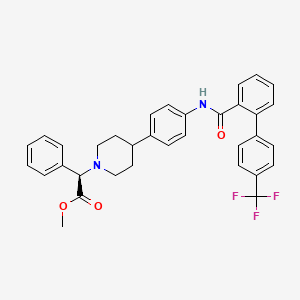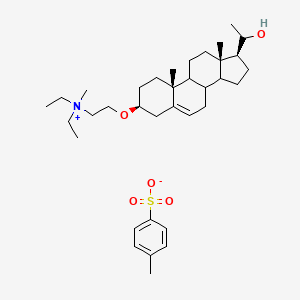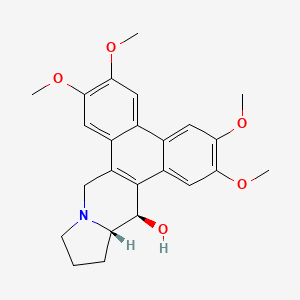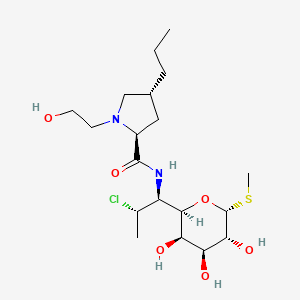
Usistapide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and industrial production methods for Usistapide are not extensively documented in publicly available sources. it is known that the compound has a chemical formula of C34H31F3N2O3 and a molecular weight of 572.628
Chemical Reactions Analysis
Usistapide, being an organic compound, can undergo various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a benzanilide derivative, Usistapide is of interest in organic chemistry for studying the properties and reactions of benzanilides.
Biology: The compound’s ability to inhibit MTTP makes it a valuable tool for studying lipid metabolism and related biological processes.
Medicine: This compound has been investigated in clinical trials for its potential to treat obesity, type 2 diabetes, and other metabolic disorders
Industry: The compound’s properties may have applications in the development of pharmaceuticals and other industrial products.
Mechanism of Action
Usistapide exerts its effects by inhibiting microsomal triglyceride transfer protein (MTTP), which is involved in the assembly and secretion of lipoproteins containing triglycerides . By inhibiting MTTP, this compound reduces the production of lipoproteins, leading to decreased lipid levels in the body. This mechanism makes it a promising candidate for treating conditions related to lipid metabolism, such as obesity and type 2 diabetes .
Comparison with Similar Compounds
Usistapide is unique in its specific inhibition of MTTP. Similar compounds include other MTTP inhibitors, such as lomitapide and dirlotapide. These compounds also target MTTP but may differ in their chemical structures, pharmacokinetics, and clinical applications. For example:
Lomitapide: Another MTTP inhibitor used to treat homozygous familial hypercholesterolemia.
Dirlotapide: An MTTP inhibitor used in veterinary medicine to manage obesity in dogs.
Properties
CAS No. |
403989-79-7 |
|---|---|
Molecular Formula |
C34H31F3N2O3 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
methyl (2R)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1 |
InChI Key |
WSYALRNYQFNNGP-WJOKGBTCSA-N |
SMILES |
O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5 |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCC(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)







